![molecular formula C7H4ClF3N2O B1351139 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 886762-28-3](/img/structure/B1351139.png)
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide, also known as 2C-T-3, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyridine-3-carboxamide family of compounds, which are known for their ability to interact with the human body in a variety of ways.
Scientific Research Applications
Agrochemical Industry
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide: is a key intermediate in the synthesis of active agrochemical ingredients. Its derivatives, such as trifluoromethylpyridines (TFMP), play a significant role in crop protection. The introduction of fluazifop-butyl, a TFMP derivative, marked the beginning of the use of these compounds in the agrochemical market . Since then, over 20 new TFMP-containing agrochemicals have been developed, highlighting the importance of this compound in safeguarding crops from pests .
Pharmaceutical Industry
In the pharmaceutical sector, TFMP derivatives are utilized due to their unique physicochemical properties. These derivatives have been incorporated into five pharmaceutical products that have received market approval. Moreover, several candidates containing the TFMP moiety are currently undergoing clinical trials, indicating the potential for future medicinal applications .
Veterinary Medicine
Similar to its use in human pharmaceuticals, 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide derivatives have found applications in veterinary medicine. Two veterinary products containing the TFMP structure have been approved for market, showcasing the compound’s versatility and effectiveness in animal health care .
Synthesis of Metal-Organic Frameworks (MOFs)
The compound is used in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The trifluoromethyl group in the compound can enhance the stability and functionality of MOFs .
Preparation of Aminopyridines
Aminopyridines are valuable in various chemical reactions and can be synthesized using 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide as a reactant. These compounds are essential in the development of new chemical entities with potential applications in different industries .
Catalytic Ligand for Aerobic Oxidative Coupling
This compound serves as a catalytic ligand in the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene. This process is catalyzed by palladium and is crucial for creating compounds used in electronic materials and other advanced technologies .
Modified Ullmann Reaction
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide: may be employed in the modified Ullmann reaction to prepare bipyridine derivatives. These derivatives are important in the field of coordination chemistry and have applications in creating complex molecular structures .
Vapor-Phase Reactions
The compound is also involved in vapor-phase reactions due to the unique characteristics of the fluorine atom and the pyridine moiety. These reactions are significant in the production of various fluorinated organic chemicals, which are increasingly important in research and industrial applications .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries .
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFYGMDUWFDLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382189 |
Source
|
Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |
CAS RN |
886762-28-3 |
Source
|
Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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